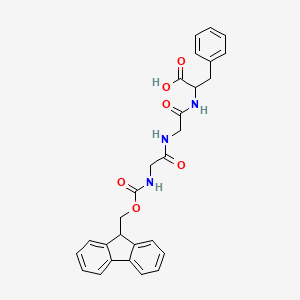

N-Fmoc-glycylglycyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUUZVZUIXKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for N Fmoc Glycylglycyl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fmoc-Gly-Gly-Phe

Solid-phase peptide synthesis (SPPS) stands as the predominant and most efficient method for the production of N-Fmoc-glycylglycyl-L-phenylalanine. altabioscience.compeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.comlifetein.com

Role of Fmoc Protection in Sequential Peptide Coupling

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and its use is a cornerstone of modern SPPS. wikipedia.orgnumberanalytics.com The key advantage of the Fmoc group lies in its orthogonality to the acid-labile protecting groups typically used for the side chains of trifunctional amino acids and the linker attaching the peptide to the resin. altabioscience.comlifetein.com

The synthesis of Fmoc-Gly-Gly-Phe on a solid support, such as Wang or 2-chlorotrityl resin, commences with the attachment of the first amino acid, Fmoc-L-phenylalanine, to the resin. uci.edu The synthesis then proceeds in a cyclical manner involving two key steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comwikipedia.org This exposes a free amine group, ready for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid in the sequence (in this case, Fmoc-glycine) is activated and then coupled to the newly exposed amine. This process is repeated with another Fmoc-glycine to complete the tripeptide sequence. lifetein.com

The stability of the Fmoc group under the acidic conditions used for final cleavage from the resin ensures that the N-terminus of the desired peptide remains protected throughout the synthesis. total-synthesis.com

Optimization of Coupling Reagents and Conditions

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com More advanced and efficient coupling reagents, such as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed. uci.edupeptide.com

The choice of solvent, typically DMF, and the use of a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are also crucial for optimizing the coupling reaction. uci.edu The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete coupling and minimize side reactions.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Commonly used, often with additives to reduce racemization. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Highly efficient, rapid coupling with low racemization. peptide.com |

| Phosphonium Salts | PyAOP | Particularly effective for sterically hindered couplings. peptide.com |

Strategies for High Purity this compound Production

Achieving high purity is a primary goal in the synthesis of any peptide. For Fmoc-Gly-Gly-Phe, several strategies are employed to minimize the formation of impurities such as deletion sequences (where an amino acid is missing) and truncated peptides.

One key strategy is to ensure the completion of each coupling and deprotection step. This can be monitored using qualitative tests like the Kaiser test or the chloranil (B122849) test to detect the presence of free primary or secondary amines, respectively. If a coupling reaction is incomplete, a "double coupling" step, where the coupling reaction is repeated, can be performed to drive the reaction to completion.

The purity of the starting materials, particularly the Fmoc-amino acids, is also paramount. kilobio.com Impurities in the building blocks can be incorporated into the growing peptide chain, leading to a heterogeneous final product. nih.gov Therefore, using highly pure Fmoc-amino acids (≥98%) is essential. kilobio.com

Finally, after the synthesis is complete, the crude peptide is cleaved from the resin using a "cleavage cocktail," typically a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers to protect sensitive side chains. The resulting crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the highly pure this compound.

Post-Synthetic Modification of Fmoc-Gly-Gly-Phe

The synthetic this compound, with its protected N-terminus and a free C-terminal carboxylic acid, is a versatile intermediate for further chemical modifications.

Terminal Carboxylic Acid Functionalization

The C-terminal carboxylic acid of Fmoc-Gly-Gly-Phe is a key functional handle for a variety of chemical transformations. broadpharm.com It can be readily activated using standard coupling reagents, similar to those used in SPPS, to form an amide bond with a primary amine. broadpharm.com This allows for the attachment of various molecules, such as fluorescent dyes, biotin, or other peptides.

However, direct activation of the C-terminal carboxylic acid in solution can sometimes be challenging due to the potential for side reactions, including epimerization at the phenylalanine chiral center and hydrolysis of the activated intermediate. nih.gov To circumvent these issues, functionalization can sometimes be performed while the peptide is still attached to the resin, a strategy known as sidechain anchoring, though this is more complex. nih.gov More commonly for a tripeptide like this, solution-phase coupling after cleavage from the resin is employed, with careful control of reaction conditions to ensure selectivity and minimize side products. nih.gov

Recent research has also explored novel methods for the chemoselective modification of carboxylic acid residues in peptides, such as the addition reaction to ynamides, which can proceed under mild, aqueous conditions. mdpi.com

Incorporation into Cleavable Linkers for Bioconjugation

A significant application of this compound is its use as a component of cleavable linkers in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). broadpharm.commedchemexpress.com The Gly-Gly-Phe sequence is recognized and cleaved by certain lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

In this context, the this compound unit is first deprotected at the N-terminus to expose the free amine. This amine can then be coupled to a self-immolative spacer, which in turn is attached to a cytotoxic drug. The C-terminal carboxylic acid of the phenylalanine is typically conjugated to the antibody, often through a maleimide (B117702) or other reactive group. This entire construct constitutes the ADC linker. Once the ADC is internalized by a target cell and trafficked to the lysosome, the Gly-Gly-Phe sequence is cleaved, leading to the release of the cytotoxic payload in a targeted manner. The Fmoc-Gly-Gly-Phe moiety is therefore a critical element in the design of effective and selective cancer therapeutics. medchemexpress.com

Molecular Self Assembly of N Fmoc Glycylglycyl L Phenylalanine and Analogues

Fundamental Principles of N-Fmoc-glycylglycyl-L-phenylalanine Self-Assembly

The spontaneous organization of this compound into higher-order structures is primarily driven by a delicate balance of several non-covalent interactions. These include π-π stacking, hydrogen bonding, and hydrophobic effects, which collectively dictate the morphology and stability of the resulting assemblies.

Role of π-π Stacking Interactions of the Fmoc Moiety and Phenylalanine Residue

A primary driving force for the self-assembly of Fmoc-Gly-Gly-Phe is the π-π stacking interaction between the aromatic rings of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenylalanine residue. nih.govmanchester.ac.uk The planar and electron-rich nature of these aromatic systems facilitates their stacking, which can occur in various configurations such as face-to-face or edge-to-face. nih.gov This interaction is a crucial initial recognition event that brings the peptide molecules into close proximity, setting the stage for further assembly. upc.edu The hydrophobic nature of the Fmoc group, coupled with these aromatic interactions, plays a significant role in the self-assembly process, often leading to the formation of fibrillar structures. nih.govfrontiersin.org The covalent linkage between the Fmoc group and the peptide is essential for providing the correct configuration for these interactions to occur effectively. frontiersin.org

The importance of π-π stacking is further highlighted when considering analogues. For instance, replacing flexible phenylalanine with the more rigid phenylglycine can enhance the stability of the self-assembled structures by positioning the aromatic rings more favorably for stacking. acs.org Furthermore, modifications to the aromatic ring, such as fluorination, can significantly influence hydrogelation, underscoring the critical role of electronic and hydrophobic properties of the aromatic side chains in molecular recognition and self-assembly. researchgate.net

Contribution of Inter- and Intra-molecular Hydrogen Bonding Networks

Complementing the π-π stacking interactions are extensive networks of hydrogen bonds, which are vital for the stabilization and structural integrity of the self-assembled architectures. nih.govnih.gov These hydrogen bonds primarily form between the amide groups of the peptide backbone, leading to the formation of β-sheet-like structures, a common motif in peptide self-assembly. nih.govmanchester.ac.uk The peptide components are stabilized via these hydrogen bonding networks, which work in concert with the π-π interactions of the aromatic moieties. manchester.ac.uk

While β-sheet formation is a common feature, some studies suggest that for short conjugated peptides, inter-residue hydrogen bonding and hydrogen bonding with water molecules also play a significant role in stabilizing the fibrillar structure, potentially more so than classic β-sheet-like hydrogen bonding. nih.gov The interplay between hydrogen bonding and other interactions, such as those involving the planar Fmoc groups, can vary depending on the specific amino acid sequence and the conditions of self-assembly. rsc.org

Influence of Hydrophobic Interactions and Solvophobic Effects

Hydrophobic interactions are a third critical component driving the self-assembly of Fmoc-Gly-Gly-Phe. nih.govnih.gov The hydrophobic Fmoc group and the phenyl side chain of phenylalanine tend to minimize their contact with the aqueous solvent, which drives their aggregation. nih.govfrontiersin.org This "solvophobic effect" is a key thermodynamic driving force for the assembly process, leading to the sequestration of hydrophobic moieties within the core of the nanostructures, while more hydrophilic parts of the molecule may be exposed to the solvent. nih.govrsc.org

The balance between the hydrophobic nature of the Fmoc group and the hydrophilicity of the peptide backbone makes these molecules amphiphilic, a property that is central to their self-assembly in aqueous environments. nih.gov The self-assembly process often involves the expulsion of water molecules from the hydrophobic regions as the molecules aggregate, leading to a more energetically favorable state. nih.gov

External Factors Governing Fmoc-Gly-Gly-Phe Supramolecular Organization

The self-assembly of Fmoc-Gly-Gly-Phe is not solely determined by its intrinsic molecular properties but is also highly sensitive to external environmental conditions. Factors such as pH and ionic strength can be used to trigger and control the assembly process, leading to a variety of supramolecular structures.

pH-Induced Self-Assembly and Conformational Transitions

The pH of the solution is a powerful trigger for the self-assembly of Fmoc-peptides. researchgate.netrsc.org For many Fmoc-amino acids and peptides, gelation is induced by lowering the pH from a basic to a neutral or acidic state. mdpi.com At high pH, the C-terminal carboxylic acid group is deprotonated and negatively charged, leading to electrostatic repulsion between the molecules that inhibits self-assembly. researchgate.netmdpi.com As the pH is lowered, the carboxylic acid becomes protonated, neutralizing the charge and allowing the attractive non-covalent interactions to dominate, thereby initiating self-assembly. mdpi.com

This pH-triggered self-assembly can lead to significant conformational changes. nih.govnih.gov For instance, studies on Fmoc-diphenylalanine (Fmoc-FF), a close analogue, have shown that the self-assembly process can induce apparent pKa shifts, with distinct structural transitions occurring at different pH values. strath.ac.uk At high pH, entangled networks of flexible fibrils may form, while at intermediate pH values, more rigid, flat ribbons can be observed. strath.ac.uk The final pH of the gel is a primary determinant of its mechanical properties. nih.gov A slow, controlled reduction in pH, for example through the hydrolysis of glucono-δ-lactone (GdL), can lead to more reproducible and homogeneous hydrogels. nih.gov

Table 1: pH-Induced Morphological Transitions of Fmoc-Dipeptides

| pH Range | Dominant Species | Observed Morphology |

|---|---|---|

| High pH (>10) | Deprotonated (anionic) | Soluble, self-assembly inhibited mdpi.com |

| Intermediate pH (around pKa) | Mixture of protonated and deprotonated | Formation of fibrils and ribbons mdpi.comstrath.ac.uk |

Impact of Ionic Strength on Self-Assembly Kinetics and Morphology

The ionic strength of the solution also plays a crucial role in modulating the self-assembly of Fmoc-peptides. nih.govresearchgate.net The presence of salts can screen the electrostatic repulsions between charged molecules, thereby influencing the kinetics and morphology of the resulting structures. An increase in ionic strength can lead to a faster rate of gelation and result in stiffer hydrogels. rsc.org

This effect is particularly relevant at pH values where the peptide is partially or fully charged. By tuning the ionic strength, it is possible to control the balance of attractive and repulsive forces, which in turn affects the packing of the molecules within the self-assembled structures. Importantly, it has been shown that increasing the ionic strength does not necessarily interfere with the fundamental π-β assembly mechanism of Fmoc-protected peptides but rather provides a means to manipulate the macroscopic properties of the resulting biomaterials. rsc.org

Solvent-Switching Techniques for Initiating Fmoc-Peptide Assembly

The self-assembly of Fmoc-peptides, including this compound, can be effectively initiated through solvent-switching techniques. This method relies on altering the solvent environment to decrease the solubility of the peptide, thereby promoting aggregation and the formation of ordered structures. Typically, the Fmoc-peptide is first dissolved in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), where it exists in a monomeric state. rsc.orgnih.govresearchgate.net The subsequent addition of a poor solvent, usually water or an aqueous buffer, triggers a supersaturation state, leading to the nucleation and growth of self-assembled structures. nih.govrsc.org

The choice of the organic solvent and the rate of water addition can significantly influence the final morphology and mechanical properties of the resulting hydrogel. rsc.org For instance, the use of different organic solvents can lead to variations in the microstructure of the fiber network. rsc.org In the case of Fmoc-diphenylalanine (Fmoc-FF), a widely studied analogue, gels formed using acetone (B3395972) as the organic solvent have been shown to be meta-stable. rsc.org The process often begins with the formation of an insoluble suspension upon dilution, which then evolves into an optically transparent, self-supporting hydrogel. rsc.org While Fmoc-Phe may precipitate out of solution under these conditions, more hydrophobic derivatives like Fmoc-3F-Phe and Fmoc-F5-Phe readily form hydrogels. rsc.org This suggests that the hydrophobicity of the peptide plays a crucial role in the solvent-switch induced gelation process.

Temperature-Dependent Self-Assembly and Thermo-Responsiveness

Temperature is another critical parameter that can be harnessed to control the self-assembly of Fmoc-peptides, leading to thermo-responsive materials. Many Fmoc-peptide hydrogels exhibit a sol-gel transition in response to temperature changes. nih.gov This behavior is often linked to the lower critical solution temperature (LCST) of the system, where the peptide chains undergo a conformational change and become less soluble as the temperature increases, leading to aggregation and gelation. Conversely, some systems exhibit upper critical solution temperature (UCST) behavior, where gelation occurs upon cooling.

For instance, studies on Fmoc-FG have revealed an unusual gelation behavior where gels form upon heating. broadpharm.com The mechanical properties of these thermo-responsive hydrogels can be tuned by altering the peptide concentration and the chemical structure of the peptide itself. The incorporation of specific amino acid sequences can be used to tailor the thermo-responsive properties for specific applications. While direct studies on the thermo-responsiveness of this compound are not extensively documented, the principles observed in analogous Fmoc-peptide systems suggest that it likely possesses temperature-dependent self-assembly characteristics.

Formation of Diverse Supramolecular Architectures by Fmoc-Gly-Gly-Phe

The self-assembly of this compound and its analogues gives rise to a rich variety of supramolecular architectures, a phenomenon driven by a delicate balance of non-covalent interactions.

Nanofibrillar Network Formation and Gelation Mechanisms

The hallmark of Fmoc-peptide self-assembly is the formation of extended, one-dimensional nanofibers. These nanofibers, typically with diameters in the nanometer range, entangle to form a three-dimensional network that entraps large amounts of solvent, resulting in the formation of a hydrogel. nih.gov The primary driving forces for this hierarchical assembly are the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety and hydrogen bonding between the peptide backbones, which promotes the formation of β-sheet structures. nih.gov

The gelation process is often triggered by a change in pH or solvent composition, which modulates the electrostatic repulsions between the peptide molecules. nih.gov For many Fmoc-peptides, gelation occurs when the pH is lowered, leading to the protonation of the C-terminal carboxylate group and reducing intermolecular repulsion. nih.gov The resulting nanofibrillar network provides the structural integrity of the hydrogel. The self-assembly of a related tetrapeptide, Fmoc-Gly-Gly-Phe-Gly-OH, further underscores the propensity of such sequences to form these ordered structures. broadpharm.com

Structural Polymorphism: From Fibrils to Ribbons and Spherical Assemblies

Under different assembly conditions, Fmoc-peptides can exhibit remarkable structural polymorphism, assembling into a variety of morphologies beyond simple fibrils. Studies on Fmoc-FF have shown the formation of wider, ribbon-like structures, which are essentially lateral associations of multiple fibrils. nih.gov At certain pH values, these ribbons can further aggregate. nih.gov

Furthermore, spherical assemblies and other complex morphologies have also been observed. For instance, the co-assembly of Fmoc-L-DOPA(acetonated)-d-Phe-OMe and other diphenylalanine analogues can lead to the formation of structures resembling red blood cells or spherical structures with surface protrusions. nih.gov This polymorphism is a direct consequence of the subtle interplay between kinetic and thermodynamic control during the self-assembly process. The specific morphology adopted is highly sensitive to factors such as peptide concentration, solvent composition, pH, and temperature.

Influence of Peptide Sequence Variations on Self-Assembly Preferences

The amino acid sequence of the peptide plays a pivotal role in dictating the self-assembly behavior and the final architecture of the resulting nanomaterials. The substitution of one amino acid for another can significantly alter the balance of hydrophobic, electrostatic, and hydrogen-bonding interactions, thereby influencing the self-assembly pathway.

A study comparing the self-assembly of Fmoc-dipeptides containing glycine (B1666218) (G) and phenylalanine (F) revealed the profound impact of sequence. broadpharm.com It was found that Fmoc-GG and Fmoc-GF self-assemble only in their protonated form, while Fmoc-FG forms assembled structures both above and below its apparent pKa. broadpharm.com Moreover, Fmoc-GG and Fmoc-FG formed hydrogels composed of entangled fibers, whereas Fmoc-GF precipitated as sheet-like structures. broadpharm.com This demonstrates that the positioning of the hydrophobic phenylalanine residue within the dipeptide sequence has a pronounced effect on the resulting morphology. broadpharm.com These findings suggest that for this compound, the presence of two glycine residues provides flexibility, while the C-terminal phenylalanine contributes significant hydrophobicity, a combination that likely favors the formation of stable, fibrillar hydrogels.

Co-Assembly Phenomena Involving this compound

Co-assembly, the process of assembling two or more different molecular components into a single, ordered supramolecular structure, offers a powerful strategy to create multifunctional materials with tunable properties. This compound and its analogues can participate in co-assembly with other Fmoc-amino acids or peptides, leading to hydrogels with enhanced or novel characteristics.

For example, new supramolecular gels have been successfully prepared by the co-assembly of Fmoc-Lys-Fmoc with other Fmoc-amino acids like Fmoc-Ser and Fmoc-Glu, as well as with the tripeptide Fmoc-Gly-Gly-Gly. rsc.orgmdpi.com These co-assembled systems are stabilized by a combination of π-π stacking, hydrogen bonding, and van der Waals interactions. rsc.org The introduction of a co-partner can improve the morphological, rheological, and structural characteristics of the resulting hydrogel. researchgate.net For instance, the co-assembly of Fmoc-Lys(Fmoc)-OH with Fmoc-Gly-Gly-Gly-OH has been explored, indicating the potential for this compound to be incorporated into such multi-component systems. researchgate.net This approach opens up possibilities for designing complex hydrogels with precisely controlled properties for a wide range of applications.

Hybrid Supramolecular Hydrogel Formation

The formation of supramolecular hydrogels from Fmoc-peptide derivatives is a process governed by the molecular structure of the gelator. While information on this compound is not extensively detailed in the literature, comprehensive studies on its analogues, particularly those involving substitutions of and modifications to the peptide backbone, provide profound insights into the principles of hydrogelation.

The substitution of amino acids within the peptide sequence dramatically influences self-assembly and gelation. For instance, a comparative study of Fmoc-dipeptides revealed that the nature of the peptidic tail has a pronounced effect on the resulting nanostructures. nih.gov Fmoc-diphenylalanine (Fmoc-FF), a widely studied analogue, readily forms hydrogels. nih.gov When one or both phenylalanine residues are replaced by glycine, the self-assembly behavior is significantly altered. Fmoc-glycyl-glycine (Fmoc-GG) and Fmoc-phenylalanyl-glycine (Fmoc-FG) were both found to form hydrogels, but only in their protonated state (below their apparent pKa). nih.gov In contrast, Fmoc-glycyl-phenylalanine (Fmoc-GF) did not form a hydrogel, instead precipitating as sheetlike structures. nih.gov This highlights the critical role of the amino acid sequence in directing the formation of the entangled fibrous networks necessary for hydrogelation.

Furthermore, modifications to the phenylalanine residue itself, such as fluorination, have been shown to enhance hydrogelation properties. Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) is an efficient hydrogelator, forming rigid gels at concentrations as low as 0.1 wt% within minutes. psu.edu This enhanced propensity for self-assembly is attributed to favorable fluorous and π-π interactions. psu.edu The method of inducing gelation also plays a crucial role. For fluorinated Fmoc-Phe derivatives, adjusting the pH by the gradual hydrolysis of glucono-δ-lactone (GdL) results in more uniform and self-healing hydrogels compared to those formed by a rapid solvent switch from DMSO to water. rsc.org

Below is a table summarizing the hydrogelation properties of various Fmoc-peptide analogues.

| Compound/Analogue | Gelation Behavior | Key Findings |

| Fmoc-phenylalanyl-glycine (Fmoc-FG) | Forms hydrogel below apparent pKa. nih.gov | Exhibits unusual gelation upon heating. nih.gov |

| Fmoc-glycyl-glycine (Fmoc-GG) | Forms hydrogel below apparent pKa. nih.gov | Self-assembles only in its protonated form. nih.gov |

| Fmoc-glycyl-phenylalanine (Fmoc-GF) | Forms precipitate, not a hydrogel. nih.gov | Self-assembly leads to micrometer-scale sheetlike structures. nih.gov |

| Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) | Forms rigid hydrogel at low concentrations (0.1 wt%). psu.edu | Rapid self-assembly is driven by fluorous and π-π interactions. psu.edu |

| Fmoc-phenylalanyl-glutamine (Fmoc-FQ) | Efficient gelator at neutral pH. | Gelation efficiency is higher than for analogues with acidic side chains. rsc.org |

| Fmoc-phenylalanyl-aspartic acid (Fmoc-FD) | Gelation is more efficient at lower pH. | The protonation of the carboxylic acid side chain facilitates self-assembly. rsc.org |

| Fmoc-phenylalanyl-glutamic acid (Fmoc-FE) | Gelation is more efficient at lower pH. | Similar to Fmoc-FD, protonation of the side chain is key for efficient gelation. rsc.org |

Modulation of Self-Assembly Properties through Co-Component Integration

The properties of supramolecular hydrogels can be finely tuned by introducing a second component into the system, a strategy known as co-assembly or co-component integration. This approach allows for the modulation of the hydrogel's mechanical properties, structure, and functionality without synthesizing a new gelator molecule.

A notable example is the co-assembly of Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) with a polyethylene (B3416737) glycol (PEG)-functionalized monomer. This co-assembly strategy has been shown to stabilize the resulting hydrogel network. The integration of the flexible and hydrophilic PEG chains among the self-assembled nanofibers of the primary gelator can alter the network architecture and its interaction with the surrounding aqueous environment.

Another critical factor that modulates self-assembly is the stereochemistry of the peptide backbone. The replacement of an L-amino acid with its D-enantiomer (a heterochiral peptide) can drastically impact the self-assembly process. For instance, studies on dipeptides capped with aromatic groups have shown that changing the chirality of a single amino acid residue restricts the structural diversity and polymorphism observed in the corresponding homochiral peptide. upc.edu This demonstrates that subtle changes in molecular geometry can have a profound effect on the supramolecular structures formed.

The integration of charged species or proteins can also modulate the properties of the hydrogel. For example, cationic hydrogels formed from Fmoc-F5-Phe-diaminopropane (DAP) can encapsulate and sustain the release of various proteins. nih.gov The release profile is dependent on the electrostatic interactions between the charged hydrogel network and the protein cargo, as well as the protein's molecular weight. nih.gov Interestingly, the fibrillar network structure of these hydrogels remains largely unchanged upon protein loading, though the viscoelastic properties can be affected. nih.gov

The table below details findings on the modulation of self-assembly for Fmoc-peptide analogues through the integration of co-components.

| Primary Gelator | Co-Component | Effect on Self-Assembly/Hydrogel Properties |

| Fmoc-F5-Phe | PEG-functionalized monomer | Stabilizes the hydrogel network. |

| Fmoc-L-Phe-L-Phe-OFm | D-Phe (creating Fmoc-D-Phe-L-Phe-OFm) | Restricts morphological diversity and polymorphism compared to the homochiral peptide. upc.edu |

| Cationic Fmoc-F5-Phe-DAP | Various proteins (e.g., RNase A, BSA, IgG) | Proteins are encapsulated within the hydrogel for sustained release. The release rate is modulated by electrostatic interactions and molecular weight. nih.gov |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc | Fluorenylmethoxycarbonyl |

| Fmoc-FF | N-Fmoc-L-phenylalanyl-L-phenylalanine |

| Fmoc-FG | N-Fmoc-L-phenylalanyl-glycine |

| Fmoc-GG | N-Fmoc-glycyl-glycine |

| Fmoc-GF | N-Fmoc-glycyl-L-phenylalanine |

| Fmoc-F5-Phe | N-Fmoc-pentafluoro-L-phenylalanine |

| Fmoc-FQ | N-Fmoc-L-phenylalanyl-L-glutamine |

| Fmoc-FD | N-Fmoc-L-phenylalanyl-L-aspartic acid |

| Fmoc-FE | N-Fmoc-L-phenylalanyl-L-glutamic acid |

| Fmoc-F5-Phe-DAP | N-Fmoc-pentafluoro-L-phenylalanyl-diaminopropane |

| GdL | Glucono-δ-lactone |

| PEG | Polyethylene glycol |

| RNase A | Ribonuclease A |

| BSA | Bovine Serum Albumin |

| IgG | Immunoglobulin G |

Characterization of N Fmoc Glycylglycyl L Phenylalanine Supramolecular Architectures

Spectroscopic Analysis of Fmoc-Gly-Gly-Phe Self-Assemblies

Spectroscopic methods are indispensable for elucidating the molecular arrangement and conformational states within Fmoc-Gly-Gly-Phe self-assemblies. These techniques provide insights into the secondary structure, the nature of intermolecular interactions, and the kinetics of the assembly process.

Vibrational Spectroscopy (FTIR, Raman) for Secondary Structure Elucidation

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are sensitive to their local environment and conformation. In the context of Fmoc-Gly-Gly-Phe, these techniques are primarily used to determine the secondary structure of the peptide backbone within the self-assembled state.

The amide I region (1600-1700 cm⁻¹) of the infrared spectrum is particularly informative. A prominent peak around 1625 cm⁻¹ is a characteristic signature of β-sheet structures, indicating that the peptide chains are arranged in an extended conformation and stabilized by intermolecular hydrogen bonds. acs.org The presence of minor peaks at higher wavenumbers, such as 1674 cm⁻¹ and 1689 cm⁻¹, can further support the assignment of β-sheet secondary structures. researchgate.net The analysis of Fmoc-dipeptides has shown that the electrostatic forces and solvents used during preparation can influence the resulting secondary structures. researchgate.net

Raman spectroscopy provides complementary information. For instance, in studies of similar Fmoc-peptide systems, Raman spectra have been used to identify vibrational modes associated with both the peptide and the Fmoc moiety, helping to understand how processing conditions like electrospinning can alter the molecular arrangement compared to spontaneous self-assembly in solution. researchgate.net

Table 1: Key Vibrational Bands for Secondary Structure Analysis of Fmoc-Peptide Assemblies

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | ~1625 | Amide I (β-sheet) | acs.org |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral environment and conformation of molecules. For Fmoc-Gly-Gly-Phe, CD spectroscopy is instrumental in analyzing the conformation of both the peptide backbone and the aromatic Fmoc group upon self-assembly.

In the far-UV region, the CD spectrum provides information about the peptide secondary structure. While specific data for Fmoc-Gly-Gly-Phe is not detailed in the provided context, studies on similar Fmoc-dipeptides have demonstrated the utility of CD in confirming the presence of β-sheet structures. nih.gov The investigation of Fmoc-dipeptides has shown that changes in pH can lead to a "chiral inversion" in the CD spectrum, reflecting a change in the handedness of the resulting twisted fibrils. reading.ac.uk

The near-UV region of the CD spectrum is dominated by signals from the aromatic Fmoc and phenylalanine residues. The electronic transitions of the fluorene (B118485) group between 240 and 310 nm are particularly useful for probing the stacking arrangement of these moieties within the aggregate. acs.org The appearance of excitonic coupling in the CD spectrum can indicate a specific, ordered arrangement of the Fmoc groups, which is a hallmark of well-defined supramolecular structures. acs.org

UV-Vis Spectroscopy for Aggregation and π-π Stacking Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a straightforward yet powerful technique to monitor the aggregation state of Fmoc-Gly-Gly-Phe. The aromatic Fmoc and phenylalanine moieties exhibit characteristic absorption bands in the UV region.

Upon aggregation, changes in the local environment of these chromophores lead to alterations in their absorption spectra. Specifically, π-π stacking interactions between the fluorenyl groups can cause a shift in the absorption maximum and a change in the absorbance intensity. This phenomenon, known as the hypochromic or hyperchromic effect, can be used to follow the self-assembly process. In related Fmoc-peptide systems, a significant absorption between 250 and 300 nm is attributed to the fluorenyl excimer species, indicating close proximity and interaction of the Fmoc groups. nih.gov The presence of charged amino acids in co-assembled structures can lead to an increase in absorbance in this region. nih.gov

Fluorescence Spectroscopy in Tracking Self-Assembly Kinetics

Fluorescence spectroscopy is a highly sensitive method for studying the self-assembly of Fmoc-Gly-Gly-Phe, primarily due to the fluorescent properties of the Fmoc group. This technique allows for the real-time tracking of the aggregation process and provides insights into the local environment of the fluorenyl moieties.

The monomeric Fmoc group typically exhibits a characteristic fluorescence emission spectrum. Upon self-assembly and the formation of π-π stacks, the fluorenyl groups can form excimers, which are excited-state dimers that display a red-shifted and broader emission spectrum compared to the monomer. researchgate.net The appearance of this excimer fluorescence is a direct indication of the close-range interaction of the Fmoc groups and is often used to monitor the kinetics of hydrogel formation and to determine the critical aggregation concentration. reading.ac.uknih.gov For instance, in Fmoc-phenylalanine systems, a redshift in the emission peak is observed in the gel phase due to the presence of a fluorenyl excimer. researchgate.net

Microscopic and Scattering Techniques for Morphological Assessment

Transmission Electron Microscopy (TEM) of Nanofibrils and Nanostructures

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the nanostructures formed by the self-assembly of Fmoc-Gly-Gly-Phe. By passing a beam of electrons through a thin specimen, TEM can reveal the morphology, size, and shape of the resulting aggregates.

Studies on similar Fmoc-dipeptides have consistently shown the formation of elongated nanofibrils. manchester.ac.ukacs.org These fibrils can be entangled to form a network, which is the basis for the hydrogelation observed in many Fmoc-peptide systems. nih.govacs.org TEM images have revealed that under certain conditions, these fibrils can further associate to form larger, flat, and rigid ribbons. acs.orgnih.gov The diameter of these nanofibrils is typically in the nanometer range. For example, in a co-assembled system of Fmoc-F5-Phe and a PEGylated derivative, densely entangled fibrils with an average diameter of 16 ± 2 nm were observed. researchgate.netresearchgate.net The morphology of the self-assembled structures can be influenced by factors such as pH and the specific amino acid sequence. For instance, replacing phenylalanine with glycine (B1666218) in Fmoc-dipeptides has been shown to significantly impact the resulting morphology, leading to either entangled fibers or micrometer-scale sheetlike structures. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| N-Fmoc-glycylglycyl-L-phenylalanine | |

| Fmoc-Gly-Gly-Phe | |

| Fluorenylmethoxycarbonyl | |

| Glycine | |

| Phenylalanine | |

| Fmoc-dipeptides | |

| Fmoc-F5-Phe |

Scanning Electron Microscopy (SEM) and Cryo-SEM of Hydrogel Architectures

Scanning Electron Microscopy (SEM) and its cryogenic counterpart (Cryo-SEM) are powerful tools for visualizing the three-dimensional network of hydrogels. SEM analysis of hydrogels derived from Fmoc-protected amino acids, including those similar to this compound, consistently shows a morphology characterized by long, entangled nanofibers. mdpi.com For instance, studies on Fmoc-diphenylalanine (Fmoc-FF) hydrogels, a closely related compound, reveal fibrous networks with fiber diameters typically in the range of tens of nanometers. researchgate.netnih.gov

Cryo-SEM, which involves the rapid freezing of the hydrated sample, provides a snapshot of the hydrogel structure in its native, water-swollen state, minimizing artifacts that can arise from dehydration during conventional SEM preparation. researchgate.net This technique confirms the porous, interconnected fibrillar network that is crucial for encapsulating large amounts of water, a defining characteristic of hydrogels. The density and interconnectivity of these fibers can be influenced by the concentration of the gelator and the specific conditions of gel formation. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography of this compound hydrogels at the nanoscale. AFM studies on similar Fmoc-peptide hydrogels have revealed the detailed morphology of the self-assembled nanofibers. These fibers are often observed to be long and unbranched, with a relatively uniform diameter.

Furthermore, AFM can provide insights into the mechanical properties of individual fibers, such as their stiffness and persistence length. The technique allows for the visualization of the hierarchical assembly process, from individual molecules to protofilaments and eventually to mature nanofibers.

Wide-Angle X-ray Scattering (WAXS) and X-ray Powder Diffraction (XRPD) for Structural Insight

Wide-Angle X-ray Scattering (WAXS) and X-ray Powder Diffraction (XRPD) are essential techniques for probing the molecular arrangement within the self-assembled structures of this compound hydrogels. These methods provide information about the periodicities and packing of the molecules within the nanofibers.

XRPD studies on Fmoc-phenylalanine have revealed distinct diffraction patterns that indicate a new polymorphic form of the molecule upon its transition into a hydrogel state. researchgate.netnih.gov The diffraction data often point to the presence of β-sheet-like structures, a common motif in peptide self-assembly, where intermolecular hydrogen bonds organize the peptide backbones. deakin.edu.au The characteristic π-π stacking distance of the aromatic Fmoc groups can also be determined from the diffraction patterns, providing direct evidence for this key interaction in the self-assembly process. deakin.edu.au These scattering techniques have been instrumental in developing models for the molecular architecture of the hydrogel network, suggesting a structure based on π-π interlocked β-sheets that form nanocylindrical architectures. researchgate.netdeakin.edu.au

Rheological Characterization of this compound Hydrogels

Rheology, the study of the flow and deformation of matter, provides critical information about the mechanical properties of hydrogels. For this compound hydrogels, rheological measurements are key to understanding their gel strength, viscoelasticity, and response to external stimuli.

Assessment of Storage and Loss Moduli

The viscoelastic nature of hydrogels is quantified by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored during deformation, while G'' represents the viscous component, or the energy dissipated as heat. researchgate.net For a material to be considered a gel, G' must be significantly greater than G''. researchgate.net

Oscillatory rheology is used to measure these moduli as a function of frequency or strain. For Fmoc-peptide hydrogels, frequency sweep experiments typically show that both G' and G'' are relatively independent of frequency, a hallmark of solid-like behavior. The magnitude of G' is a direct measure of the gel's stiffness. For instance, hydrogels formed from Fmoc-pentafluorophenylalanine have shown a high storage modulus of approximately 3000 Pa. researchgate.netnih.gov The final pH of the gel has been identified as a principal factor influencing its mechanical properties, with variations in G' spanning several orders of magnitude depending on the preparation protocol. rsc.org

| Parameter | Description | Typical Values for Fmoc-Peptide Hydrogels |

| Storage Modulus (G') | Represents the elastic response of the material. | Can range from tens to thousands of Pascals (Pa), highly dependent on concentration and preparation conditions. nih.govnih.gov |

| Loss Modulus (G'') | Represents the viscous response of the material. | Significantly lower than G' for a stable gel. |

| Tan δ (G''/G') | The ratio of loss to storage modulus, indicating the degree of damping. | Values are typically low, signifying a predominantly elastic material. |

Evaluation of Gel Stiffness and Mechanical Properties

The stiffness of this compound hydrogels is a critical parameter for many of their potential applications, particularly in biomedical fields where matching the mechanical properties of native tissues is often desired. Gel stiffness is directly related to the storage modulus (G'). nih.govnih.govnih.govbohrium.com

The mechanical properties of these hydrogels can be tuned by altering various factors, including the concentration of the gelator, the pH of the solution, and the ionic strength. mdpi.comnih.gov For example, increasing the concentration of the Fmoc-peptide generally leads to a stiffer hydrogel with a higher G' value. The preparation method also plays a significant role; for instance, gels formed through a solvent exchange can exhibit different mechanical properties compared to those formed by a pH switch. nih.gov

Study of Self-Healing and Thermo-Responsive Properties

A remarkable property of some supramolecular hydrogels, including those based on Fmoc-peptides, is their ability to self-heal. nih.gov This property arises from the dynamic and reversible nature of the non-covalent interactions that form the hydrogel network. When a hydrogel is fractured, these bonds can reform across the interface, restoring the gel's mechanical integrity. nih.gov This has been demonstrated visually by cutting a hydrogel and observing the pieces fuse back together. nih.gov The recovery of conductivity in conductive composite hydrogels after being cut and healed further evidences this phenomenon. nih.gov

Furthermore, many Fmoc-peptide hydrogels exhibit thermo-responsive behavior, meaning their properties change with temperature. nih.gov They are often thermoreversible, transitioning from a gel to a solution (sol) upon heating and reforming the gel upon cooling. nih.gov This transition is due to the disruption of the non-covalent interactions at higher temperatures. This property is not only fundamentally interesting but also has practical implications for creating injectable materials that can form a gel in situ at body temperature.

| Property | Description | Relevance to this compound Hydrogels |

| Self-Healing | The ability of a material to repair damage autonomously. | Attributed to the reversible nature of non-covalent bonds (hydrogen bonds, π-π stacking). nih.gov |

| Thermo-Responsiveness | A change in material properties in response to temperature. | Often exhibit a gel-sol transition upon heating, which is reversible upon cooling. nih.gov |

Mass Spectrometry for Molecular Identification and Co-Assembly Confirmation

Mass spectrometry is an indispensable tool for the precise determination of molecular weights and the confirmation of molecular structures. In the context of this compound, it serves to verify the identity of the peptide and to investigate the formation of co-assembled structures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing delicate biological molecules like peptides. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. In the analysis of N-Fmoc-protected peptides, ESI-MS provides crucial information for molecular identification and differentiation of isomers. nih.gov

In positive-ion mode, the protonated molecule [M+H]⁺ is readily observed, confirming the molecular weight of the compound. A notable fragmentation pathway involves a McLafferty-type rearrangement followed by the loss of carbon dioxide to form an [M+H-Fmoc+H]⁺ ion. nih.gov Further tandem mass spectrometry (MS³) analysis of this fragment ion can aid in distinguishing between isomeric dipeptides. nih.gov In negative-ion mode, the deprotonated molecule [M-H]⁻ is detected. The MS³ analysis of the [M-H-Fmoc+H]⁻ fragment can also be utilized to differentiate between peptide isomers. nih.gov

| Ion Type | Observed in | Significance |

| [M+H]⁺ | Positive-ion ESI-MS | Confirms the molecular weight of the peptide. |

| [M-H]⁻ | Negative-ion ESI-MS | Confirms the molecular weight of the peptide. |

| [M+H-Fmoc+H]⁺ | Positive-ion ESI-MS/MS | A characteristic fragment used for structural elucidation and isomer differentiation. nih.gov |

| [M-H-Fmoc+H]⁻ | Negative-ion ESI-MS/MS | A characteristic fragment used for structural elucidation and isomer differentiation. nih.gov |

This table summarizes the key ions observed in the ESI-MS analysis of Fmoc-protected peptides and their importance in structural characterization.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of peptides and proteins. nih.gov In this method, the analyte is co-crystallized with a matrix material that strongly absorbs the laser wavelength. The laser irradiation causes the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. This technique is known for its high sensitivity and tolerance to sample impurities. nih.gov

For peptide analysis, MALDI-TOF MS can be used to determine the molecular weight with high accuracy. nih.gov In studies involving glycopeptides, MALDI-TOF MS is instrumental in characterizing the different glycoforms present. nih.gov The "LIFT" MS/MS mode allows for the sequencing of peptides by analyzing the fragmentation patterns. nih.gov While specific data for this compound is not detailed in the provided results, the general applicability of MALDI-TOF for peptide analysis underscores its utility in confirming the molecular identity of this compound.

| Analysis Mode | Information Obtained | Relevance |

| Reflector Mode | Accurate molecular weight determination. nih.gov | Confirms the primary structure and purity of the peptide. |

| "LIFT" MS/MS Mode | Peptide sequencing through fragmentation analysis. nih.gov | Provides detailed structural information about the peptide backbone. |

This table outlines the different analysis modes in MALDI-TOF MS and the type of information they provide for peptide characterization.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the chemical composition of the outermost atomic or molecular layers of a solid surface. rsc.org It utilizes a pulsed primary ion beam to sputter secondary ions from the sample surface. These secondary ions are then analyzed by a time-of-flight mass spectrometer, which provides high mass resolution and sensitivity. researchgate.net

In the context of self-assembled peptide structures, ToF-SIMS is invaluable for mapping the spatial distribution of different chemical species on a surface. rsc.org By analyzing the characteristic fragment ions of the amino acids and the Fmoc protecting group, it is possible to confirm the presence and distribution of this compound on a substrate. researchgate.net For instance, the detection of fragment ions corresponding to phenylalanine can indicate the orientation and surface exposure of this residue within the supramolecular assembly. researchgate.net This technique is particularly powerful when combined with imaging capabilities, allowing for the visualization of the chemical heterogeneity of the surface at a microscopic level. rsc.org

| Ion Type | Significance in ToF-SIMS Analysis |

| Characteristic amino acid fragments | Confirms the presence of specific amino acids on the surface and can provide information about peptide orientation. researchgate.net |

| Fmoc-related fragments | Verifies the presence of the N-terminal protecting group and can be used to map the distribution of the intact peptide. |

| Substrate-related ions | Helps to differentiate between the peptide layer and the underlying substrate material. researchgate.net |

This table highlights the types of ions detected in ToF-SIMS analysis and their significance in understanding the surface chemistry of peptide assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and environment of molecules in solution or the solid state. For peptides like this compound, NMR is crucial for elucidating the three-dimensional structure and understanding the intermolecular interactions that drive self-assembly.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR used for organic molecules. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the fluorenyl and phenyl rings, the amide protons, and the alpha- and beta-protons of the amino acid residues. mdpi.com The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding, providing direct evidence for the formation of β-sheet structures, which are common motifs in peptide self-assembly.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish connectivity between protons and to determine spatial proximities, respectively. This information is vital for a complete assignment of the NMR spectrum and for building a detailed model of the peptide's conformation in its self-assembled state. Isotope labeling, for instance with ¹⁵N or ¹³C, can further enhance the resolution and information content of the NMR spectra. isotope.comisotope.com

| NMR Technique | Information Gained | Relevance to Supramolecular Structure |

| ¹H NMR | Provides information on the chemical environment of protons. mdpi.com | Chemical shifts of amide protons indicate hydrogen bonding. |

| ¹³C NMR | Reveals the carbon framework of the molecule. mdpi.com | Confirms the presence of all carbon atoms in the structure. |

| 2D COSY | Shows correlations between coupled protons. mdpi.com | Aids in the assignment of proton signals within the peptide backbone and side chains. |

| 2D NOESY | Identifies protons that are close in space. | Provides distance constraints for determining the 3D structure of the peptide assembly. |

| Isotope Labeling | Simplifies spectra and allows for specific probing of interactions. isotope.comisotope.com | Enhances the ability to study intermolecular contacts within the supramolecular architecture. |

This table summarizes various NMR techniques and the specific structural insights they provide for the characterization of this compound assemblies.

Enzymatic Interactions and Biocatalytic Transformations of N Fmoc Glycylglycyl L Phenylalanine

Enzymatic Hydrolysis of Fmoc-Gly-Gly-Phe and Related Fmoc-Peptides

The enzymatic cleavage of peptide bonds is a fundamental process in biochemistry. nih.gov The presence of the bulky, hydrophobic Fmoc group at the N-terminus of a peptide can significantly impact its recognition and cleavage by proteases.

Proteases exhibit remarkable specificity for the peptide bonds they hydrolyze, a characteristic governed by the amino acid residues flanking the scissile bond. expasy.orgexpasy.org This specificity is determined by the enzyme's active site and adjacent substrate-binding pockets, known as subsites. expasy.orgexpasy.org The nomenclature for substrate residues is P4-P3-P2-P1-P1'-P2'-P3'-P4', where cleavage occurs between P1 and P1'. expasy.orgexpasy.org

Chymotrypsin (B1334515) : This serine protease preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as phenylalanine, tyrosine, and tryptophan at the P1 position. expasy.orgnih.gov The specificity pocket of chymotrypsin is a deep, hydrophobic cavity that accommodates these bulky side chains. youtube.com Therefore, in N-Fmoc-glycylglycyl-L-phenylalanine, chymotrypsin is expected to cleave the bond following the phenylalanine residue. The presence of proline at the P1' position can inhibit cleavage. expasy.org

Thermolysin : This metalloprotease also exhibits a preference for cleaving peptide bonds on the N-terminal side of large, bulky hydrophobic residues. Research has shown that thermolysin can be used for efficient peptide hydrolysis. researchgate.net

The table below summarizes the general cleavage specificities of chymotrypsin and thermolysin.

| Protease | P1 Preference | P1' Influence |

| Chymotrypsin | Large hydrophobic/aromatic (Phe, Tyr, Trp) | Proline inhibits cleavage |

| Thermolysin | Large hydrophobic (Leu, Ile, Val, Phe) | Not specified |

Data derived from multiple sources. expasy.orgnih.govresearchgate.net

Several factors beyond the primary sequence influence the rate and efficiency of enzymatic peptide cleavage:

Substrate Conformation : The three-dimensional structure of the peptide substrate can affect its ability to fit into the active site of the protease. The bulky Fmoc group may impose conformational constraints on the peptide backbone, potentially altering cleavage efficiency.

Secondary Subsite Interactions : Amino acid residues at positions other than P1 can also significantly influence cleavage. For instance, studies on chymotrypsin C (CTRC) have shown that residues at P1' and P4' can either inhibit or facilitate cleavage. nih.gov

Reaction Conditions : pH, temperature, and the presence of co-factors or inhibitors play a crucial role in enzyme activity. For example, pepsin's specificity becomes more pronounced at a lower pH. expasy.org

Protecting Groups : The Fmoc group itself is a major factor. While it is generally stable to many enzymatic conditions, its hydrophobicity can influence the substrate's solubility and interaction with the enzyme's active site. The cleavage of the Fmoc group is typically performed chemically, but its presence during enzymatic reactions is a key consideration. nih.govchimia.ch

This compound as a Substrate for Enzymatic Activity Assays

The specific cleavage of synthetic peptides by proteases makes them valuable tools for studying enzyme kinetics and specificity. This compound can serve as a model substrate for proteases that recognize phenylalanine.

The design of synthetic substrates is essential for characterizing protease activity. By systematically varying the amino acid sequence, researchers can map the specificity of a protease. nih.gov Fluorogenic or chromogenic groups are often attached to the peptide to allow for continuous monitoring of cleavage activity. nih.gov The use of Fmoc-protected amino acids is integral to the solid-phase synthesis of such peptide substrates. nih.gov

The general approach involves synthesizing a peptide with a sequence tailored to the target protease and a reporter group that signals cleavage. For instance, a fluorophore attached to the C-terminus of this compound would be released upon cleavage by a chymotrypsin-like enzyme, leading to a detectable increase in fluorescence.

Peptide libraries and arrays are powerful tools for high-throughput screening of protease specificity. nih.govnih.gov These libraries can be created using Fmoc-based solid-phase synthesis. nih.gov By exposing a protease to a diverse collection of peptides, its preferred cleavage motifs can be rapidly identified. nih.gov this compound could be included in such a library to probe for enzymes with chymotrypsin-like specificity.

The data obtained from these assays are crucial for:

Understanding the biological roles of proteases.

Designing specific enzyme inhibitors for therapeutic purposes. nih.gov

Developing diagnostic tools that rely on protease activity.

The following table outlines the use of peptide substrates in enzyme research.

| Application | Description | Example |

| Kinetic Studies | Determining kinetic parameters (Km, kcat) of a protease using a specific peptide substrate. | Measuring the rate of cleavage of a fluorogenic derivative of Fmoc-Gly-Gly-Phe by chymotrypsin. |

| Specificity Profiling | Identifying the preferred amino acid sequences cleaved by a protease using peptide libraries. | Screening a library of Fmoc-peptides against a newly discovered protease to determine its P1-P4 preferences. |

| Inhibitor Screening | Assessing the potency and selectivity of potential protease inhibitors by measuring their effect on the cleavage of a known substrate. | Testing the ability of a compound to block the chymotrypsin-mediated hydrolysis of Fmoc-Gly-Gly-Phe. |

Computational and Theoretical Modeling of N Fmoc Glycylglycyl L Phenylalanine Self Assembly

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics simulations are powerful computational techniques that model the physical movements of atoms and molecules over time, offering a high-resolution view of the self-assembly pathway. For a system like Fmoc-GGF, simulations typically begin with multiple peptides randomly distributed in a simulation box filled with explicit water molecules. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of individual molecules are calculated, revealing how they interact and organize into larger structures.

Simulation of Initial Oligomerization and Aggregation Mechanisms

The journey from individual molecules (monomers) to functional nanostructures begins with oligomerization—the formation of small clusters like dimers, trimers, and tetramers. MD simulations are uniquely suited to capture these fleeting, early-stage events. Simulations of analogous systems, such as the GNNQQNY heptapeptide, show that aggregation often starts with the formation of dimers stabilized by intermolecular hydrogen bonds, which then serve as nuclei for further growth. nih.gov For Fmoc-GGF, the initial association is expected to be driven by the strong hydrophobic and π-π stacking interactions between the Fmoc groups of two approaching peptides. jlu.edu.cnresearchgate.net The flexible diglycine linker would allow the molecules to adopt conformations that optimize these interactions. Subsequent addition of monomers to a dimer core leads to the formation of small, often disordered, oligomers that gradually rearrange into more stable, ordered structures. nih.gov

Exploration of Structural Arrangements in Nanofiber and Nanorod Formation

As oligomers grow, they coalesce into larger, more defined nanostructures such as nanofibers and nanorods. MD simulations can elucidate the preferred structural arrangements within these assemblies. For many Fmoc-peptides, the final architecture is dominated by β-sheet-like structures, where peptides align in parallel or anti-parallel strands held together by a network of hydrogen bonds along the peptide backbone. rsc.org In the case of Fmoc-GGF, simulations would likely show the hydrophobic Fmoc groups and phenylalanine rings forming a tightly packed core, shielded from the aqueous environment. researchgate.netnih.gov This hydrophobic core is the primary stabilizing force, while the peptide backbone forms hydrogen bonds that provide directional specificity. Recent high-resolution cryo-electron microscopy combined with MD simulations on the Fmoc-FFY tripeptide revealed a triple-stranded helical nanofiber, highlighting the complex and elegant structures that can arise from these short peptides. acs.orgnih.gov Such simulations can predict key structural parameters, including the diameter of nanofibers and the spacing between stacked aromatic groups, which can be validated against experimental data. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The structure and stability of self-assembled nanomaterials are dictated by a delicate balance of non-covalent interactions. Computational analysis allows for the dissection and quantification of these forces, providing a deeper understanding of the energetic drivers of assembly.

Electrostatic Interactions in Aggregation

While hydrophobic forces and π-π stacking are dominant, electrostatic interactions and hydrogen bonding play a crucial "directing" role in the self-assembly of Fmoc-peptides. acs.orgnih.gov For Fmoc-GGF, key interactions would include:

Hydrogen Bonding: A network of hydrogen bonds forms between the amide groups of the peptide backbones, leading to the formation of stable β-sheet-like structures that are characteristic of many peptide nanofibers. rsc.orgacs.org

Water-Mediated Interactions: Water molecules can form "bridges" between peptide molecules, further stabilizing the assembled structure. jlu.edu.cnresearchgate.net

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fmoc rings, Phenylalanine rings | Primary driving force for aggregation; core formation. |

| Hydrogen Bonding | Peptide backbone (N-H and C=O groups) | Directionality and stability, formation of β-sheets. |

| Hydrophobic Interactions | Fmoc group, Phenylalanine side chain | Sequestration of non-polar groups away from water. |

| Van der Waals Forces | All atoms | Overall stabilization through close packing. |

Free Energy Landscapes of Stacking Patterns

To understand the thermodynamics of self-assembly, researchers construct free energy landscapes (FELs) from simulation data. nih.govnih.gov An FEL is a multidimensional map that plots the free energy of the system as a function of specific structural parameters, known as collective variables (e.g., the distance between molecules or the degree of structural order). researchgate.net The valleys or basins on this landscape represent stable or metastable conformational states, while the hills represent the energy barriers that must be overcome for the system to transition between states. vub.be For Fmoc-GGF, an FEL could reveal the most energetically favorable stacking arrangements of the molecules within a nanofiber. Constructing such a landscape involves advanced simulation techniques like metadynamics or umbrella sampling, which enhance the exploration of different molecular configurations. vub.beresearchgate.net This analysis can distinguish between kinetically trapped, unstable structures and the final, thermodynamically stable assembly, providing critical insights into the assembly pathway. nih.govresearchgate.net

Prediction of Self-Assembled Structure-Function Relationships

A major goal of computational modeling is to forge a clear link between the molecular-level structure of an assembly and its macroscopic properties and functions. rsc.org By providing atomic-resolution models of the final nanostructures, simulations can help predict how these materials will behave and perform in various applications.

For example, the dense, interconnected network of nanofibers predicted by simulations of Fmoc-peptide assembly is consistent with the formation of hydrogels, which are materials with high water content and tunable mechanical properties. rsc.org The stiffness and stability of these hydrogels can be correlated with the density of hydrogen bonds and the efficiency of hydrophobic packing within the simulated fibers. Furthermore, the ordered stacking of aromatic groups (Fmoc and phenylalanine) within the nanofiber core suggests potential for electronic conductivity, a property that could be exploited in bio-electronic devices. acs.org By modifying the peptide sequence in a simulation (e.g., changing an amino acid), researchers can predict how these changes will affect the final structure and, consequently, its function, enabling the rational design of new biomaterials with tailored properties. nih.gov

| Simulated Structural Feature | Predicted Macroscopic Property/Function | Potential Application |

|---|---|---|

| Entangled network of nanofibers | Hydrogel formation, high water retention | Tissue engineering scaffolds, drug delivery |

| Stable β-sheet core with extensive H-bonding | Mechanical stiffness and thermal stability | Robust biomaterials |

| Ordered π-π stacking of aromatic groups | Electronic properties (e.g., conductivity) | Bio-electronics, sensing |

| Defined surface chemistry (exposed peptide groups) | Biocompatibility and cell adhesion | Cell culture substrates |

Functional Applications of N Fmoc Glycylglycyl L Phenylalanine Derived Materials in Research

Role in Antibody-Drug Conjugates (ADCs) as Cleavable Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the drug payload, is critical to the ADC's success, dictating its stability in circulation and the efficiency of payload release within the target cell. Peptide sequences are frequently employed as cleavable linkers, designed to be selectively hydrolyzed by enzymes prevalent in the tumor microenvironment or within cancer cell lysosomes.

The N-Fmoc-glycylglycyl-L-phenylalanine sequence is a precursor for protease-cleavable linkers used in ADCs. medchemexpress.combroadpharm.com While the Fmoc group itself is typically removed during the synthesis of the final ADC linker-payload, the core Gly-Gly-Phe peptide sequence is part of a larger design, often a tetrapeptide like Gly-Gly-Phe-Gly (GGFG). broadpharm.comaxispharm.comcreative-biolabs.com

The design often includes a self-immolative spacer connected to the C-terminal amino acid of the peptide. Once the peptide is cleaved by a protease, this spacer spontaneously decomposes to release the unmodified cytotoxic drug. This ensures the payload is liberated in its most active form.

The primary release mechanism for Gly-Gly-Phe based linkers is enzymatic cleavage. creative-biolabs.com After an ADC binds to its target antigen on a cancer cell surface and is internalized, it is trafficked to the lysosome. nih.gov The lysosome contains a high concentration of proteases, such as cathepsin B, which can recognize and hydrolyze specific peptide sequences. nih.gov

The valine-citrulline (Val-Cit) dipeptide is another well-known cathepsin B-cleavable linker. creative-biolabs.comnih.gov However, sequences like Gly-Gly-Phe-Gly have proven to be highly effective alternatives. axispharm.comcreative-biolabs.com Cathepsin B cleaves the peptide backbone, initiating the release of the payload. This enzyme-driven release is highly specific to the lysosomal compartment, minimizing off-target effects and concentrating the cytotoxic agent where it is needed most. nih.gov The higher concentration of certain proteases within tumor cells compared to healthy tissues provides a layer of selectivity for these types of cleavable linkers.

Peptide-Based Drug Candidate Design and Mimetic Studies

This compound and related Fmoc-protected peptide fragments are fundamental building blocks in solid-phase peptide synthesis (SPPS). This technique allows for the precise, stepwise construction of complex peptides for various research purposes, including drug candidate design. chemimpex.com

In this context, the Fmoc group serves as a temporary protecting group for the N-terminal amine. Its stability under various coupling conditions and its clean removal under mild basic conditions make it an ideal choice for synthesizing custom peptides. chemimpex.com The Gly-Gly-Phe sequence can be incorporated into larger peptide structures to act as a flexible spacer, a recognition motif, or a part of a peptidomimetic compound designed to mimic the structure and function of a natural peptide or protein binding site. Researchers can explore how variations of this sequence impact the biological activity, stability, and specificity of novel therapeutic peptides in fields such as oncology and immunology. chemimpex.com

Biomaterials Research Derived from Fmoc-Gly-Gly-Phe Self-Assembly

The self-assembly of short, Fmoc-modified peptides into ordered nanostructures is a burgeoning area of biomaterials research. The process is driven by a combination of non-covalent interactions: π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. acs.org This leads to the formation of nanofibers, which can entangle to form a three-dimensional network that traps water, resulting in a hydrogel. acs.orgfrontiersin.org

Hydrogels formed from the self-assembly of Fmoc-peptides, including those containing glycine (B1666218) and phenylalanine, serve as excellent scaffolds for tissue engineering and controlled-release applications. acs.orgnih.gov These materials are attractive because they are biocompatible and their mechanical properties can be tuned by changing the peptide sequence or concentration. nih.govrsc.org

Researchers have demonstrated that various Fmoc-dipeptides can form hydrogels under specific pH conditions. frontiersin.org For example, a study on a library of Fmoc-dipeptides found that combinations of glycine, alanine, leucine, and phenylalanine could all form fibrous hydrogels, highlighting the versatility of this system. nih.gov These hydrogel scaffolds mimic the extracellular matrix, providing a controlled, hydrated 3D environment for cell culture and tissue regeneration studies. rsc.org The ability to create these materials under physiologically relevant conditions makes them particularly promising for biomedical applications. nih.gov

| Fmoc-Peptide System | Key Finding/Property | Potential Application | Reference |

|---|---|---|---|

| Fmoc-Phe-Phe | Forms hydrogel under physiological pH; can support cell adhesion. | Tunable scaffold for tissue engineering. | nih.gov |

| Fmoc-dipeptide library (Gly, Ala, Leu, Phe combinations) | Most combinations form hydrogels via a pH switch method. | Screening for materials with specific properties. | frontiersin.orgnih.gov |

| Mixed system: Fmoc-FF and PEGylated hexapeptide | Multicomponent hydrogel with improved mechanical features (G' ~6-9 kPa). | Advanced scaffolds with tunable rigidity and kinetics. | rsc.org |

| Mixed system: Fmoc-Phe-Phe and Fmoc-tripeptides | Co-assembly produces stable, transparent, self-supporting hybrid hydrogels. | Engineering complex, biomimetic hydrogel scaffolds. | researchgate.net |

The principle of self-assembly can be extended to create more complex, "nanoengineered" supramolecular biomaterials. This is often achieved through a co-assembly approach, where two or more different Fmoc-peptide building blocks are mixed to form a hybrid material with emergent properties. researchgate.net

For instance, researchers have successfully created hybrid hydrogels by co-assembling the well-studied Fmoc-Phe-Phe dipeptide with various Fmoc-tripeptides. researchgate.net This strategy allows for the incorporation of specific bioactive ligands or sequences into the hydrogel scaffold in a controlled manner. By selecting a specific molar ratio of the components, the kinetic, mechanical, and biological properties of the resulting supramolecular material can be precisely engineered. researchgate.net This approach opens the door to creating sophisticated, functional biomaterials for applications ranging from advanced cell culture systems to platforms for regenerative medicine. acs.org

Antimicrobial Applications of Fmoc-Peptide Self-Assemblies

The self-assembly of Fmoc-peptides into supramolecular structures, such as nanofibers and hydrogels, has been identified as a promising platform for developing new antimicrobial agents. These materials offer a biomimetic approach to combatting bacterial infections, with mechanisms that can circumvent conventional antibiotic resistance.

The antimicrobial action of self-assembled Fmoc-peptides is primarily attributed to their ability to physically interact with and disrupt the integrity of bacterial cell membranes. Research indicates a multi-faceted mechanism of action.

The self-assembled structures, often forming β-sheet-rich nanofibers, can directly engage with the bacterial membrane. nih.govfrontiersin.org In some cases, particularly with cationic Fmoc-peptide amphiphiles, the positively charged residues facilitate strong electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govacs.orgnih.gov This initial binding is followed by the insertion of the hydrophobic Fmoc moiety and peptide sequence into the lipid bilayer, leading to membrane permeabilization. rsc.org

This disruption of the membrane leads to several downstream effects that contribute to bacterial cell death. These include:

Altered Membrane Integrity: The insertion of the peptide assemblies creates pores or defects in the membrane, leading to the leakage of essential intracellular contents. nih.govfrontiersin.orgrsc.org

Oxidative and Osmotic Stress: Damage to the membrane can trigger an imbalance in cellular homeostasis, inducing oxidative and osmotic stress that is lethal to the bacteria. nih.govfrontiersin.orgrsc.org

Surfactant-like Properties: Some Fmoc-amino acids and their assemblies exhibit surfactant-like behavior, which helps to solubilize and destabilize the lipid membrane, further contributing to its breakdown. rsc.orgnih.govnih.gov

Molecular dynamics simulations have helped to visualize this process, showing that Fmoc-phenylalanine can form a fibril core that is surrounded by positively charged residues from co-assembling molecules like Fmoc-lysine. nih.gov This architecture enhances the interaction with negatively charged bacterial membranes, causing significant disruption and cell death. nih.gov